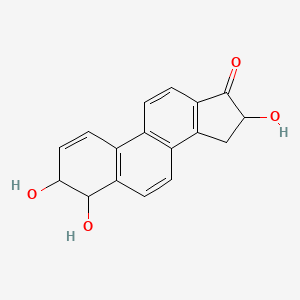
N'-(3-Acetylphenyl)-N,N-dibenzylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-Acetylphenyl)-N,N-dibenzylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a dibenzylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Acetylphenyl)-N,N-dibenzylurea typically involves the reaction of 3-acetylphenyl isocyanate with dibenzylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N’-(3-Acetylphenyl)-N,N-dibenzylurea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N’-(3-Acetylphenyl)-N,N-dibenzylurea can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-(3-Acetylphenyl)-N,N-dibenzylurea involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects.
類似化合物との比較
N’-(3-Acetylphenyl)-N,N-dibenzylurea can be compared with other similar compounds, such as:
N-(3-Acetylphenyl)-N’-cyclohexylurea: Similar structure but with a cyclohexyl group instead of dibenzyl.
N-(3-Acetylphenyl)-N-methylacetamide: Contains a methylacetamide group instead of dibenzylurea.
N-(3-Acetylphenyl)-3-(4-isopropylphenyl)acrylamide: Contains an acrylamide group with an isopropylphenyl substituent.
These compounds may exhibit different chemical and biological properties due to variations in their structures, highlighting the uniqueness of N’-(3-Acetylphenyl)-N,N-dibenzylurea.
特性
CAS番号 |
86764-52-5 |
|---|---|
分子式 |
C23H22N2O2 |
分子量 |
358.4 g/mol |
IUPAC名 |
3-(3-acetylphenyl)-1,1-dibenzylurea |
InChI |
InChI=1S/C23H22N2O2/c1-18(26)21-13-8-14-22(15-21)24-23(27)25(16-19-9-4-2-5-10-19)17-20-11-6-3-7-12-20/h2-15H,16-17H2,1H3,(H,24,27) |
InChIキー |
IWLQENQDBDKROZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


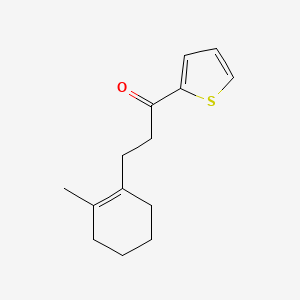
![2-[(Phenylphosphanyl)methyl]aniline](/img/structure/B14424136.png)
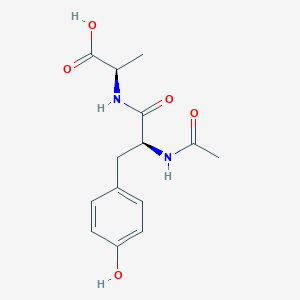
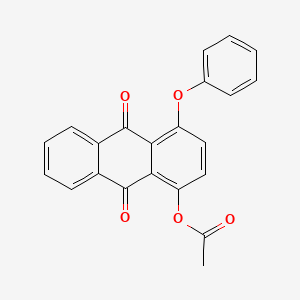

![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)

![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)

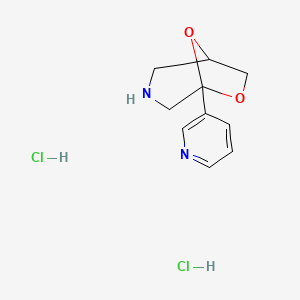
![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)
